An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3)
An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive aldehyde group adjacent to a chloro substituent, coupled with the electronic influence of a fluoro group on the pyridine ring, makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and an exploration of its reactivity and potential applications in drug discovery.
Chemical Properties and Identification
| Property | Value | Source |
| CAS Number | 1060809-21-3 | [1] |
| Molecular Formula | C₆H₃ClFNO | [2] |
| Molecular Weight | 159.55 g/mol | [2] |
| IUPAC Name | 2-chloro-4-fluoropyridine-3-carbaldehyde | [2] |
| Canonical SMILES | C1=CN=C(C(=C1F)C=O)Cl | [2] |
| InChI Key | WBANSTMHNJBBMV-UHFFFAOYSA-N | [2] |
Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde
A highly probable and industrially scalable method for the synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7]
The starting material, 2-chloro-4-fluoropyridine, is a commercially available substituted pyridine. The electron-donating character of the fluorine atom at the 4-position, combined with the directing effect of the pyridine nitrogen, facilitates the electrophilic substitution at the 3-position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Chloro-4-fluoropyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.2 equivalents) at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-chloro-4-fluoropyridine (1 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-4-fluoropyridine-3-carbaldehyde.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm. - Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other and potentially to the fluorine atom. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm. - Aromatic carbon signals between δ 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-H stretching of the aldehyde proton around 2720-2820 cm⁻¹. - C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 159.55 g/mol , with a characteristic M+2 isotope peak for the chlorine atom. - Fragmentation patterns showing the loss of CO, Cl, and other fragments. |
Reactivity and Synthetic Applications
The chemical reactivity of 2-Chloro-4-fluoropyridine-3-carbaldehyde is dictated by its three key functional components: the aldehyde group, the chloro substituent, and the fluoro-substituted pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-fluoropyridine-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-chloro-4-fluoropyridin-3-yl)methanol, using reducing agents such as sodium borohydride.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively.[11] These reactions are fundamental in building more complex molecular scaffolds.
Reactions Involving the Pyridine Ring
The pyridine ring, being electron-deficient and substituted with two halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr).[12] The relative reactivity of the chloro and fluoro substituents towards nucleophilic displacement can be influenced by the reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings.[13]
Caption: Key reaction pathways for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Potential Applications in Drug Discovery
Halogenated pyridines are a cornerstone in medicinal chemistry, with chlorine and fluorine atoms often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[14] The 2-chloro-4-fluoropyridine-3-carbaldehyde scaffold is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.
The presence of multiple reaction sites allows for the systematic exploration of chemical space in the development of new therapeutic agents. For instance, the aldehyde can be used to link the pyridine core to other pharmacophores, while the halogen substituents can be displaced to introduce various functional groups that can interact with biological targets.
Safety and Handling
As with any halogenated organic compound, 2-Chloro-4-fluoropyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[15] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
2-Chloro-4-fluoropyridine-3-carbaldehyde is a promising and versatile building block for organic synthesis and drug discovery. While detailed literature on this specific compound is emerging, its synthesis via the Vilsmeier-Haack reaction is highly feasible, and its reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The strategic combination of an aldehyde and two distinct halogen atoms on a pyridine ring provides a rich platform for the generation of novel and complex molecules with potential therapeutic applications. Further research into the specific reactions and applications of this compound is warranted and is expected to unveil its full potential in the field of medicinal chemistry.
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